5-溴-2-碘-4,6-二甲基烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

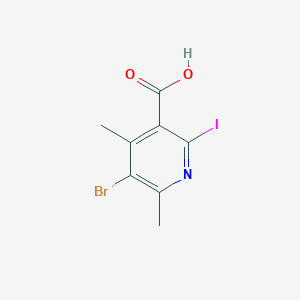

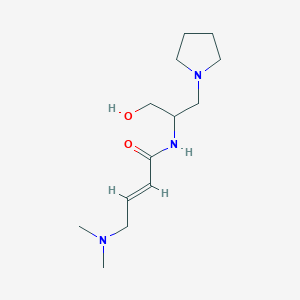

5-Bromo-2-iodo-4,6-dimethylnicotinic acid is a chemical compound with the IUPAC name 5-bromo-2-iodo-4,6-dimethylnicotinic acid . It has a molecular weight of 355.96 and its InChI code is 1S/C8H7BrINO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3, (H,12,13) .

Synthesis Analysis

The synthesis of 5-Bromo-2-iodo-4,6-dimethylnicotinic acid involves a reaction with water and potassium hydroxide at 110°C for about 16 hours . The reaction mixture is then cooled to ambient temperature and neutralized by the addition of concentrated HCl . The resulting solid is filtered to provide the desired product .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C8H7BrINO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3, (H,12,13) .Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.科学研究应用

Medicinal Chemistry: Synthesis of Biologically Active Compounds

The halogenated pyridine ring structure of 5-Bromo-2-iodo-4,6-dimethylnicotinic acid makes it a valuable precursor in medicinal chemistry. It can be used to synthesize indole derivatives, which are prevalent in various natural products and drugs. These derivatives have shown promise in treating cancer cells, microbes, and various disorders .

Material Science: Development of Organic Light-Emitting Diodes (OLEDs)

Due to its structural properties, this compound could be utilized in the development of OLEDs. The presence of bromine and iodine atoms may facilitate the creation of fluorescent layers, which are crucial for the light-emitting process in OLEDs .

Organic Synthesis: Building Blocks for Liquid Crystals

The compound’s molecular structure, featuring a pyridine ring and halogen atoms, is conducive to the synthesis of liquid crystals. These materials are essential for displays in electronic devices, and the compound could serve as a building block in their production .

Pharmacology: Drug Development

The structural features of 5-Bromo-2-iodo-4,6-dimethylnicotinic acid make it a candidate for the development of new drugs. Its potential for creating biaryl scaffolds, which are a common feature in many active pharmaceutical ingredients (APIs), could lead to the discovery of new medications .

Cancer Research: Tumor Cell Treatment

Substituted uridine derivatives, similar in structure to 5-Bromo-2-iodo-4,6-dimethylnicotinic acid, have been shown to increase the effectiveness of ionizing radiation in tumor cell treatment. This suggests potential applications in enhancing cancer therapies .

Chemical Synthesis: Cross-Coupling Reactions

This compound could be involved in cross-coupling reactions, such as the Suzuki–Miyaura reaction, to produce various biphenyl derivatives. These derivatives are significant in the synthesis of a wide range of drugs and biologically active molecules .

作用机制

Target of Action

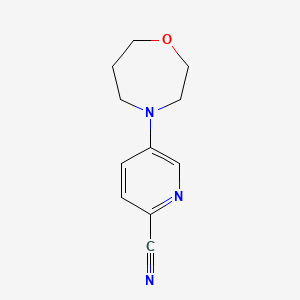

It is used to prepare pyrazine-based pyridines as effective inhibitors of the vascular endothelial growth factor receptor 2 (vegfr2) . VEGFR2 plays a crucial role in angiogenesis, the formation of new blood vessels, which is a critical process in the growth and spread of cancer cells .

Mode of Action

Given its use in the synthesis of vegfr2 inhibitors, it can be inferred that it may interact with this receptor, potentially blocking its activation and thus inhibiting angiogenesis .

Biochemical Pathways

Considering its role in the synthesis of vegfr2 inhibitors, it can be inferred that it may impact the vegf signaling pathway, which is involved in angiogenesis .

Result of Action

As a precursor in the synthesis of vegfr2 inhibitors, it can be inferred that its action may result in the inhibition of angiogenesis, potentially limiting the growth and spread of cancer cells .

属性

IUPAC Name |

5-bromo-2-iodo-4,6-dimethylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrINO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNJLNILPOMNHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Br)C)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-iodo-4,6-dimethylnicotinic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2854713.png)

![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide](/img/structure/B2854714.png)

![N-[(5-Bromopyrazin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2854716.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2854719.png)

![Methyl 5-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2854724.png)

![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2854728.png)

![2-[(3,4-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2854731.png)

![2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile](/img/structure/B2854733.png)